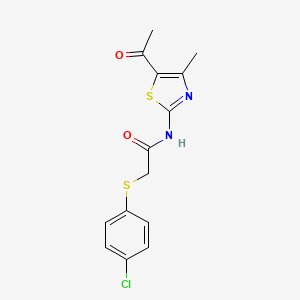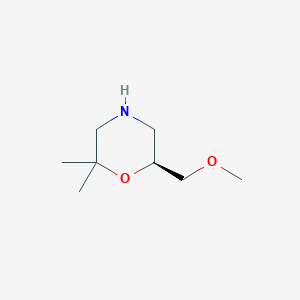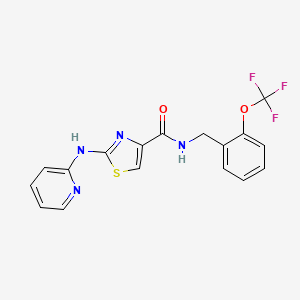![molecular formula C17H17F2N3O3 B2582263 N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide CAS No. 1281135-13-4](/img/structure/B2582263.png)
N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the cyanocyclobutyl intermediate through a cyclization reaction.
- Introduction of the difluorophenyl group via a substitution reaction.
- Coupling of the intermediates to form the final amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other amides with cyanocyclobutyl and difluorophenyl groups, such as:
- N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]acetamide
- N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]propionamide
Uniqueness
The uniqueness of N-(1-cyanocyclobutyl)-N’-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(1-cyanocyclobutyl)-N-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-11-2-3-12(13(19)8-11)14(23)9-21-15(24)4-5-16(25)22-17(10-20)6-1-7-17/h2-3,8H,1,4-7,9H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQGMGULORHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCC(=O)NCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B2582182.png)
![5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)
![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)
![N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2582192.png)
![2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582194.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2582195.png)


![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)
![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)
